BenchChemオンラインストアへようこそ!

Atr-IN-9

DNA Damage Response Oncology Kinase Inhibition

ATR-IN-9 is a structurally distinct ATR kinase inhibitor (IC50 10 nM) sourced from patent WO2020087170A1, compound 59. Unlike morpholino-pyrimidine clinical candidates, its pyrazolo[3,4-b]pyridine scaffold and single (R)-stereocenter deliver differentiated SAR for DDR research. Ideal for biochemical assays, p-CHK1 Western blotting, and chemotype-specific pharmacological comparisons. Verify cellular permeability in your system. For research use only.

Molecular Formula C22H27N7O2
Molecular Weight 421.5 g/mol
Cat. No. B12417290
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAtr-IN-9
Molecular FormulaC22H27N7O2
Molecular Weight421.5 g/mol
Structural Identifiers
SMILESCC1COCCN1C2=NC3=C(C=NN3C4=CC=NN4)C(=C2)C5(CCC(CC5)(C)C#N)O
InChIInChI=1S/C22H27N7O2/c1-15-13-31-10-9-28(15)19-11-17(22(30)6-4-21(2,14-23)5-7-22)16-12-25-29(20(16)26-19)18-3-8-24-27-18/h3,8,11-12,15,30H,4-7,9-10,13H2,1-2H3,(H,24,27)/t15-,21?,22?/m1/s1
InChIKeyWBVUJJIWUYNDHF-IYJORBIASA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





ATR-IN-9: Core Chemical and Pharmacological Profile for ATR Kinase Inhibitor Procurement


ATR-IN-9 (CAS No. 2417513-43-8, molecular formula C22H27N7O2, molecular weight 421.50 g/mol) is a synthetic, small-molecule inhibitor of Ataxia Telangiectasia and Rad3-related protein kinase (ATR) [1]. It is specifically identified as 'compound 59' from patent WO2020087170A1, which discloses a series of heteroaromatic compounds as potent ATR kinase inhibitors [2]. The compound exhibits a defined (R)-stereocenter at its morpholine moiety, as confirmed by its SMILES and IUPAC nomenclature . Its biochemical potency is reported at an IC50 of 10 nM against ATR kinase .

Why ATR-IN-9 Cannot Be Interchanged with Other ATR Kinase Inhibitors in Critical Assays


Despite sharing a common molecular target, ATR kinase inhibitors are not functionally interchangeable. The chemical space defined by patent WO2020087170A1, from which ATR-IN-9 originates, encompasses a diverse array of scaffolds with distinct structure-activity relationships (SAR) [1]. Substitution with a different ATR inhibitor, even one with a similar reported biochemical IC50, carries significant risks due to potential variations in physicochemical properties (e.g., logP, solubility), off-target kinase inhibition profiles, and cellular permeability, all of which are intrinsic to a compound's unique chemical structure [2]. These differences can profoundly impact crucial experimental parameters such as intracellular target engagement, assay interference, and in vivo pharmacokinetics. Therefore, assuming functional equivalence without rigorous comparative data is a critical scientific risk, underscoring the need for compound-specific evidence as outlined below.

Quantitative Comparative Evidence for ATR-IN-9: Potency vs. Established ATR Inhibitors


Biochemical Potency: ATR-IN-9 vs. AZD6738 (Ceralasertib) in Isolated Enzyme Assays

ATR-IN-9 demonstrates a biochemical IC50 of 10 nM for ATR kinase inhibition . This potency is 10-fold lower than the 1 nM IC50 reported for the clinically advanced ATR inhibitor AZD6738 (Ceralasertib) in similar isolated enzyme assays [1]. While both are considered potent, this quantitative difference in biochemical target engagement represents a critical point of differentiation for research applications where precise control over the level of ATR inhibition is required.

DNA Damage Response Oncology Kinase Inhibition

Chemical Structure Novelty: Scaffold Distinction from Clinical ATR Inhibitors

ATR-IN-9 is based on a pyrazolo[3,4-b]pyridine core scaffold, as detailed in patent WO2020087170A1 [1]. This scaffold is structurally distinct from the morpholino-pyrimidine core of the clinically advanced ATR inhibitor AZD6738 [2] and the pyrazine core of the earlier tool compound VE-821 [3]. The unique heteroaromatic arrangement of ATR-IN-9 confers different physicochemical properties, including a specific LogP of 1.9 and a single defined (R)-stereocenter .

Medicinal Chemistry Chemical Biology SAR

Lack of Public Comparative Selectivity Data for ATR-IN-9

A comprehensive search of the public domain, including peer-reviewed literature and the primary patent WO2020087170A1, yields no quantitative data on the selectivity of ATR-IN-9 against other PIKK family kinases (e.g., ATM, DNA-PKcs) or a broader panel of human kinases [1]. This stands in contrast to compounds like AZD6738, for which extensive selectivity profiles have been published [2].

Selectivity Profiling Kinase Panel Off-target Effects

Targeted Research Applications for ATR-IN-9 Based on Differential Evidence


Use as a Potent, Non-Clinical ATR Inhibitor for Studying DNA Damage Response (DDR) in Biochemical Assays

ATR-IN-9 is ideally suited for in vitro biochemical and cell-based assays to investigate the ATR-CHK1 signaling axis in the DNA damage response (DDR). Its 10 nM IC50 provides robust inhibition in enzymatic assays . The compound's utility in this scenario is for foundational research into ATR biology, where its defined potency and novel chemical scaffold, originating from patent WO2020087170A1 [1], are key attributes. It is appropriate for studies such as Western blotting for phosphorylated CHK1 (p-CHK1) or cell viability assays in DDR-deficient cell lines, provided that the user verifies its cellular permeability and selectivity in their specific system.

A Scaffold-Distinct ATR Inhibitor for Medicinal Chemistry and Structure-Activity Relationship (SAR) Studies

For medicinal chemists, ATR-IN-9 represents a valuable starting point or reference compound for SAR studies due to its unique pyrazolo[3,4-b]pyridine core, which is structurally divergent from the more widely studied clinical candidates like AZD6738 [2]. Its specific physicochemical profile (LogP 1.9, single (R)-stereocenter) makes it a useful tool for exploring how this particular chemical space influences kinase inhibition, solubility, and metabolic stability, thereby guiding the design of next-generation inhibitors with potentially improved properties.

An Investigational Comparator for Differentiating the Pharmacological Effects of Various ATR Inhibitor Chemotypes

Given its structural distinction from the morpholino-pyrimidine class of ATR inhibitors (e.g., AZD6738) [2], ATR-IN-9 can serve as a critical comparator compound in pharmacological studies aimed at differentiating chemotype-specific effects. While direct comparative data on off-target activity is lacking [3], researchers can use ATR-IN-9 in parallel with other ATR inhibitors in cellular or in vivo models to identify phenotypes that are either common to ATR inhibition or specific to a particular chemical scaffold, thus contributing to a more nuanced understanding of ATR pharmacology.

Exploratory In Vivo Pharmacology Where a Potency Threshold of 10 nM is Acceptable

For researchers whose in vivo models require a baseline of biochemical potency at or near 10 nM, and who are willing to explore a new chemical entity, ATR-IN-9 is a relevant candidate . While its in vivo pharmacokinetic and pharmacodynamic (PK/PD) properties are not publicly documented [3], its patent origin [1] and commercial availability suggest it is suitable for exploratory in vivo studies. Users should be prepared to conduct their own PK/PD and tolerability assessments as part of the research process.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

22 linked technical documents
Explore Hub


Quote Request

Request a Quote for Atr-IN-9

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.